2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride
Description
2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C6H9NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
2-[(3S)-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-5(9)3-4-1-2-7-6(4)10;/h4H,1-3H2,(H,7,10)(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOGFFODXNALRW-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride typically involves the reaction of pyrrolidine derivatives with acetic acid under controlled conditions. One common method involves the use of a protecting group strategy to ensure the selective formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid; hydrochloride, also known by its CAS number 2490314-54-8, is a chemical compound derived from pyrrolidine. Its molecular formula is C₆H₉NO₃·HCl, and it is characterized by a pyrrolidine ring that contributes to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The biological activity of 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid; hydrochloride is primarily attributed to its ability to interact with specific biomolecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways, which can lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the metabolism of other drugs or endogenous compounds.
- Receptor Interaction : It may bind to specific receptors, altering their activity and influencing cellular responses.
Research Findings
Recent studies have explored the pharmacological properties of this compound, revealing several promising aspects:
Case Study: Antiviral Activity
A study investigated the antiviral potential of related compounds against SARS-CoV-2, highlighting the importance of structural modifications in enhancing efficacy. Although specific data on 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid; hydrochloride was not detailed, the findings suggest a potential avenue for developing antiviral agents based on similar structures .
Pharmacokinetics
Research into the pharmacokinetics of related compounds indicates that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide foundational knowledge that could guide further investigations into 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid; hydrochloride's pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Pyrrolidine-2-carboxylic acid | Contains a carboxylic acid group | Anti-inflammatory properties |
| Prolinol | Hydroxylated derivative of pyrrolidine | Neuroprotective effects |
| 2-Oxopyrrolidine | Similar nitrogen-containing heterocycle | Antimicrobial activity |
This table illustrates how variations in structure among related compounds can lead to diverse biological activities.
Potential Therapeutic Uses
The ongoing research into the biological activity of 2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid; hydrochloride suggests several potential therapeutic applications:
- Drug Development : As a building block for synthesizing more complex molecules with targeted biological activities.
- Disease Treatment : Investigating its role in treating viral infections or metabolic disorders through enzyme modulation.
Future Research Directions
Further studies are necessary to elucidate the specific biological pathways affected by this compound. This includes:
- In vitro and in vivo studies to assess efficacy and safety.
- Exploration of its interactions with various biomolecules to identify potential therapeutic targets.
Q & A
Basic Research Questions
Q. What is the structural characterization of 2-[(3S)-2-oxopyrrolidin-3-yl]acetic acid hydrochloride, and how does its stereochemistry influence reactivity?
- Answer : The compound features a pyrrolidinone ring (2-oxopyrrolidine) with an (3S)-chiral center and an acetic acid substituent. The stereochemistry at C3 affects its hydrogen-bonding capacity and interactions with biological targets, such as enzymes or receptors. Characterization typically employs:
- NMR : To confirm stereochemistry and proton environments (e.g., δ ~4.2 ppm for the α-proton adjacent to the carboxylic acid).
- X-ray crystallography : Resolves absolute configuration .
- HPLC with chiral columns : Validates enantiomeric purity, critical for pharmacological studies .
Q. What are the standard synthetic routes for 2-[(3S)-2-oxopyrrolidin-3-yl]acetic acid hydrochloride, and what are their limitations?
- Answer : Common methods include:
- Ring-opening of lactams : Reaction of (3S)-pyrrolidin-2-one with haloacetic acid derivatives under basic conditions. Yields (~60-70%) depend on solvent polarity and temperature .
- Enzymatic resolution : Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (3S)-enantiomer. Limitations include low scalability and enzyme stability .
- Hydrochloride salt formation : Free acid is treated with HCl gas in anhydrous ethanol to improve stability and solubility .
Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties compared to the free base?
- Answer : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) and stability against hygroscopic degradation. Key
| Property | Free Acid | Hydrochloride Salt |
|---|---|---|
| Solubility (H₂O, 25°C) | <1 mg/mL | >50 mg/mL |
| Melting Point | 158-160°C | 210-212°C (dec.) |
| Stability (25°C, 1 yr) | Degrades (~20%) | Stable (<5% loss) |
| Source: . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from:
- Assay conditions : Buffer pH affects ionization of the carboxylic acid group, altering binding affinity. Standardize assays at physiological pH (7.4) .
- Purity : Chiral impurities >2% can skew results. Validate purity via chiral HPLC and mass spectrometry .
- Cell line variability : Use isogenic cell lines or primary cells to minimize genetic background noise .
Q. What strategies optimize the compound’s enantiomeric excess (ee) during synthesis?
- Answer : Key approaches include:
- Asymmetric catalysis : Use of chiral catalysts (e.g., Jacobsen’s thiourea) in ketone reductions to achieve >95% ee .
- Crystallization-induced dynamic resolution : Racemic mixtures are treated with a chiral resolving agent (e.g., L-tartaric acid) to preferentially crystallize the (3S)-enantiomer .
- Microfluidic synthesis : Continuous-flow systems enhance reaction control, reducing side-product formation .
Q. What computational methods predict the compound’s interactions with neurological targets (e.g., NMDA receptors)?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes:
- Docking : Identifies hydrogen bonds between the carboxylic acid and Arg523 of the NMDA receptor .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., methyl substitution at C3) .
- Pharmacophore mapping : Aligns the pyrrolidinone ring with known neuroactive scaffolds .
Q. How do researchers mitigate oxidative degradation of the compound during long-term storage?
- Answer : Degradation pathways involve radical-mediated oxidation of the pyrrolidinone ring. Mitigation strategies:
- Storage : Argon-purged vials at -20°C, with desiccants (silica gel) to prevent hydrolysis .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to scavenge free radicals .
- Lyophilization : Freeze-drying increases shelf life to >24 months without loss of potency .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS : MRM transitions (m/z 174 → 128 for quantification; m/z 174 → 85 for confirmation) with a LOD of 0.1 ng/mL .
- HILIC chromatography : Retains polar metabolites in plasma samples, reducing matrix effects .
- Stable isotope labeling : Use of ¹³C-labeled internal standards improves accuracy in pharmacokinetic studies .
Q. How does the compound’s logP influence its blood-brain barrier (BBB) permeability?
- Answer : Experimental logP (calculated: -0.8) suggests low passive diffusion. Strategies to enhance BBB penetration:
- Prodrug design : Esterification of the carboxylic acid to increase lipophilicity (logP +1.2) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve brain bioavailability by 3-fold in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
